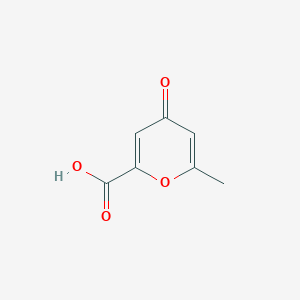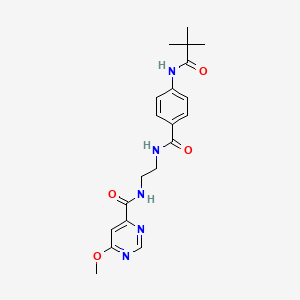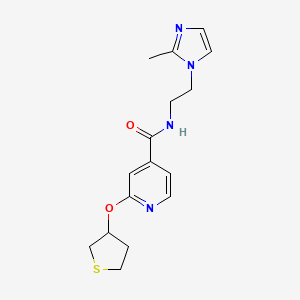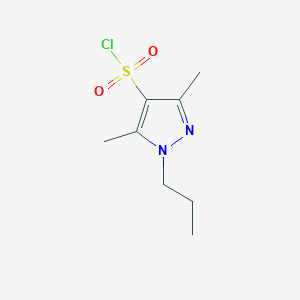![molecular formula C18H22N4O3S B2528716 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1323550-41-9](/img/structure/B2528716.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex molecule that may have been synthesized as part of a study on new antihistaminic N-heterocyclic 4-piperidinamines. While the exact compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the research, such as the presence of a piperidine ring and a 1,3,4-thiadiazole moiety, which are known for their potential biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a piperidine ring, which can be achieved through methods such as cyclodesulfurization, as mentioned in the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines . The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides involves C-C coupling methodology, which could be relevant to the synthesis of the target compound . Additionally, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization indicates the use of palladium catalysis in constructing similar complex structures .
Molecular Structure Analysis
The molecular structure of the compound likely includes a 2,3-dihydrobenzo[b][1,4]dioxin core, which is a bicyclic system consisting of a benzene ring fused to a 1,4-dioxin ring. This core structure is similar to the 2,3-dihydrobenzo[1,4]dioxine derivatives synthesized in one of the studies . The presence of a 1,3,4-thiadiazole substituent is also significant, as thiadiazole derivatives are known for their biological activities and are present in the synthesized compounds in another study .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including those typical for acetamide derivatives, such as hydrolysis to form the corresponding acid and amine. The piperidine ring could be involved in reactions such as alkylation or reductive amination . The 1,3,4-thiadiazole moiety could participate in reactions with nucleophiles due to the presence of an electrophilic sulfur atom .
Physical and Chemical Properties Analysis
The physical properties of the compound would likely include solid-state characteristics at room temperature, given the complexity and size of the molecule. The chemical properties might include moderate to good biological activities, as seen in similar compounds, which exhibited antioxidant, antibacterial, and urease inhibition activities . The presence of the 1,3,4-thiadiazole could confer antifungal and insecticidal activities, as observed in related compounds .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Antimicrobial Resistance : A study highlighted the synthesis of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides, showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and moderate activity against selected bacterial and fungal strains. This suggests the compound's structure may offer a basis for designing antimicrobial agents (D. G. Anuse et al., 2019).
Biological Activities of Thiadiazole Derivatives : Another study synthesized novel 1,3,4-thiadiazole amide compounds, demonstrating inhibitory effects on Xanthomonas campestris pv. oryzae, an indication of potential agricultural applications for controlling bacterial diseases in crops (Z. Xia, 2015).
Structural and Crystallographic Insights
- Molecular Structure : Research on N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide provided detailed crystallographic analysis, revealing intermolecular hydrogen bonds and S⋯O interactions, which are crucial for understanding the molecular configuration and interaction capabilities of similar compounds (D. Ismailova et al., 2014).
Anticancer Activity
- Anticancer Potential : A study on fluoro substituted benzo[b]pyran derivatives, which share structural similarities with the query compound, showed significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting potential therapeutic applications of related molecules in oncology (A. G. Hammam et al., 2005).
Synthesis and Chemical Reactions
- Chemical Synthesis : Research into the synthesis of compounds containing thiadiazole and piperidine moieties highlights the chemical versatility and potential for generating a wide array of derivatives with varied biological activities, indicating the broad utility of such compounds in medicinal chemistry and drug development (Abdelmotaal Abdelmajeid et al., 2017).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-12-20-21-18(26-12)13-4-6-22(7-5-13)11-17(23)19-14-2-3-15-16(10-14)25-9-8-24-15/h2-3,10,13H,4-9,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIBWQULFCZZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)

![(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2528645.png)


![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)

![2-((4-Chlorophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)

![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)